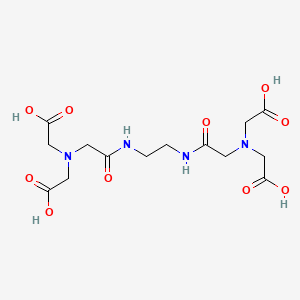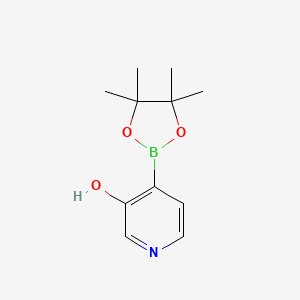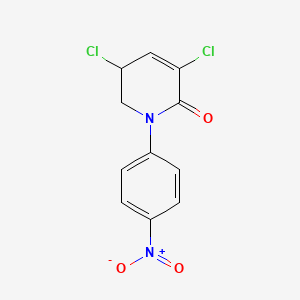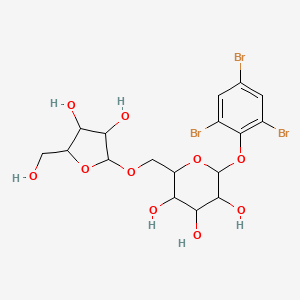
N,N'-Diglycylethylenediamine-N'',N'',N''',N'''-tetraacetic Acid Hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diglycylethylenediamine-N’‘,N’‘,N’‘’,N’‘’-tetraacetic Acid Hemihydrate is a chelating agent with the molecular formula C14H22N4O10•1/2H2O. It is known for its ability to form stable complexes with metal ions, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diglycylethylenediamine-N’‘,N’‘,N’‘’,N’‘’-tetraacetic Acid Hemihydrate typically involves the reaction of ethylenediamine with glycine in the presence of formaldehyde. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: N,N’-Diglycylethylenediamine-N’‘,N’‘,N’‘’,N’‘’-tetraacetic Acid Hemihydrate undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as calcium, magnesium, and iron.
Substitution Reactions: The carboxyl groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Complexation: Metal salts (e.g., calcium chloride, magnesium sulfate) in aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols under mild acidic or basic conditions.
Major Products:
Complexation: Metal-chelate complexes.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
N,N’-Diglycylethylenediamine-N’‘,N’‘,N’‘’,N’‘’-tetraacetic Acid Hemihydrate is widely used in scientific research due to its chelating properties:
Chemistry: Used as a chelating agent in analytical chemistry for the determination of metal ions.
Biology: Employed in biochemical assays to control metal ion concentrations.
Medicine: Investigated for its potential use in chelation therapy for metal poisoning.
Industry: Utilized in water treatment processes to remove metal contaminants.
Mechanism of Action
The compound exerts its effects by binding to metal ions through its multiple carboxyl and amine groups. This binding forms stable, water-soluble complexes that can be easily removed from solutions. The molecular targets include metal ions such as calcium, magnesium, and iron, and the pathways involved are primarily related to metal ion chelation and sequestration .
Comparison with Similar Compounds
Ethylenediaminetetraacetic Acid (EDTA): Another widely used chelating agent with similar properties but different molecular structure.
Diethylenetriaminepentaacetic Acid (DTPA): A chelating agent with higher denticity compared to N,N’-Diglycylethylenediamine-N’‘,N’‘,N’‘’,N’‘’-tetraacetic Acid Hemihydrate.
Uniqueness: N,N’-Diglycylethylenediamine-N’‘,N’‘,N’‘’,N’‘’-tetraacetic Acid Hemihydrate is unique due to its specific structure, which provides a balance between stability and solubility of the metal complexes formed. This makes it particularly useful in applications where both properties are required .
Properties
Molecular Formula |
C14H22N4O10 |
|---|---|
Molecular Weight |
406.35 g/mol |
IUPAC Name |
2-[[2-[2-[[2-[bis(carboxymethyl)amino]acetyl]amino]ethylamino]-2-oxoethyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C14H22N4O10/c19-9(3-17(5-11(21)22)6-12(23)24)15-1-2-16-10(20)4-18(7-13(25)26)8-14(27)28/h1-8H2,(H,15,19)(H,16,20)(H,21,22)(H,23,24)(H,25,26)(H,27,28) |
InChI Key |
CFJIQDDBMKYUBB-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)CN(CC(=O)O)CC(=O)O)NC(=O)CN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B13859291.png)
![tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B13859299.png)
![2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt](/img/structure/B13859305.png)


![1-(3-Methyl-3-phenylbutyl)-4-[[2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-piperazine (E)-2-Butenedioate;1-(3-Methyl-3-phenylbutyl)-4-[[2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-piperazine (2E)-2-Butenedioate](/img/structure/B13859326.png)


![[(5-Nitrofurfurylidene)hydrazino]acetic Acid; Nitrofurantoin Impurity](/img/structure/B13859333.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B13859340.png)
![Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13859344.png)

![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)
